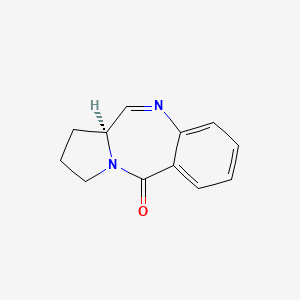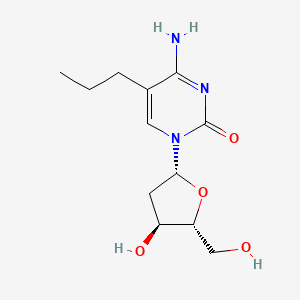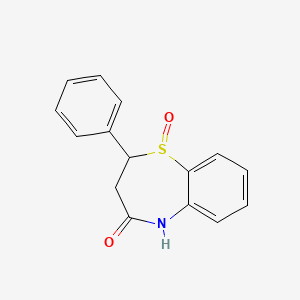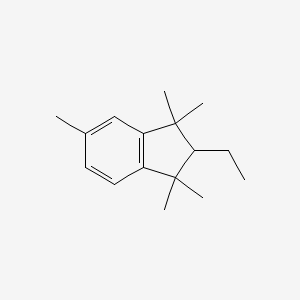
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl-: is an organic compound belonging to the indene family It is characterized by its unique structure, which includes multiple methyl groups and an ethyl group attached to the indene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- typically involves the hydrogenation of indene derivatives. One common method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . This reaction forms 1-substituted-1H-indene and 1-indanone products.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of indene, a process that is well-established in petrochemical industries. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as palladium or platinum .
化学反応の分析
Types of Reactions
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., Pd/C) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 1,1,2,3,3-Pentamethylindane
- 2-Ethyl-2,3-dihydro-1H-indene
- 1,1,3-Trimethyl-3-phenylindane
Uniqueness
1H-Indene, 2-ethyl-2,3-dihydro-1,1,3,3,5-pentamethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
66325-17-5 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
2-ethyl-1,1,3,3,5-pentamethyl-2H-indene |
InChI |
InChI=1S/C16H24/c1-7-14-15(3,4)12-9-8-11(2)10-13(12)16(14,5)6/h8-10,14H,7H2,1-6H3 |
InChIキー |
RJRNJUIFZKGOCP-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


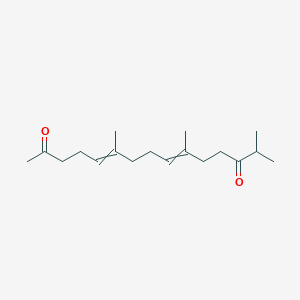
![7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14467081.png)
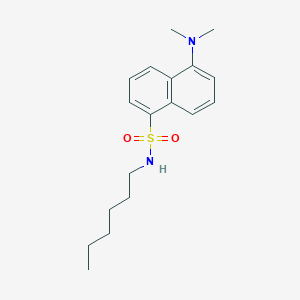
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-(1-oxopropoxy)ethyl]amino]-](/img/structure/B14467090.png)
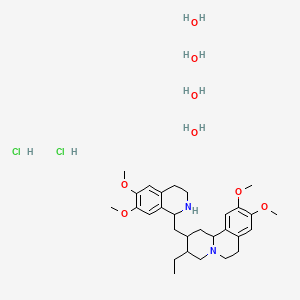
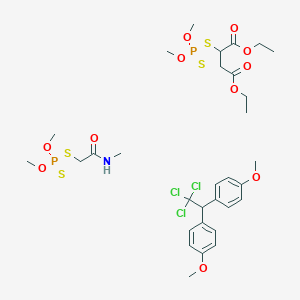
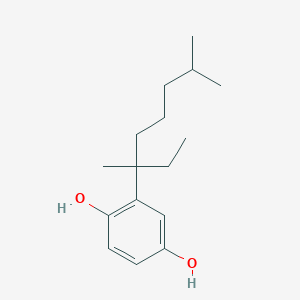

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine](/img/structure/B14467128.png)
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
